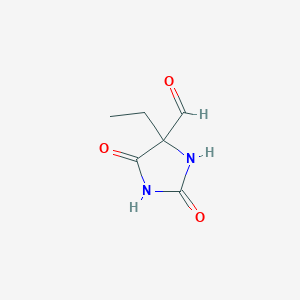
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C6H8N2O3. It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. This compound also contains an aldehyde group and two keto groups, making it a versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts such as zinc chloride or other Lewis acids can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups, leading to the formation of diols.
Substitution: The nitrogen atoms in the imidazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid.
Reduction: 4-Ethyl-2,5-dihydroxyimidazolidine-4-carbaldehyde.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolidine ring structure allows for interactions with various biological molecules, influencing pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde
- 4-Propyl-2,5-dioxoimidazolidine-4-carbaldehyde
- 4-Butyl-2,5-dioxoimidazolidine-4-carbaldehyde
Uniqueness
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical reactions.
Propriétés
Numéro CAS |
5454-66-0 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
4-ethyl-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-2-6(3-9)4(10)7-5(11)8-6/h3H,2H2,1H3,(H2,7,8,10,11) |
Clé InChI |
XZYRLKABJYYRTM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
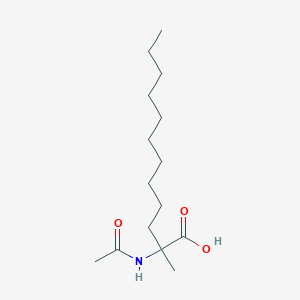
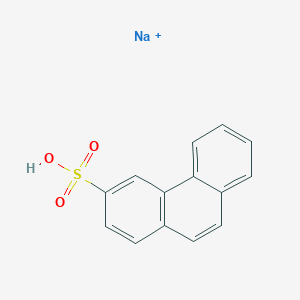
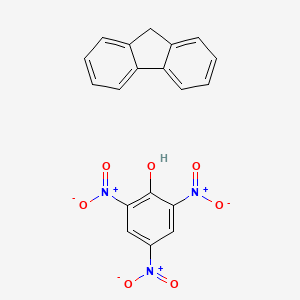
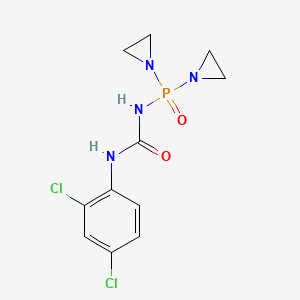
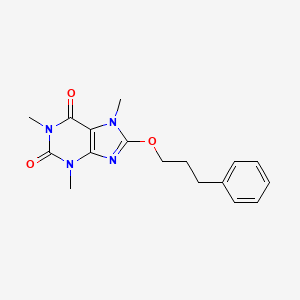
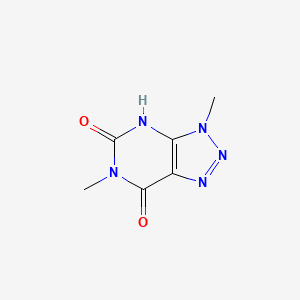
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

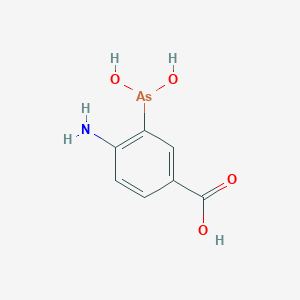
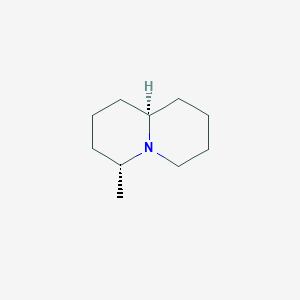
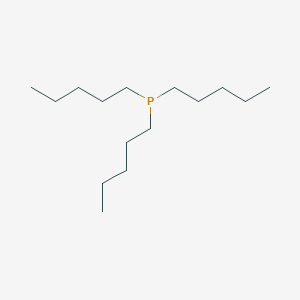
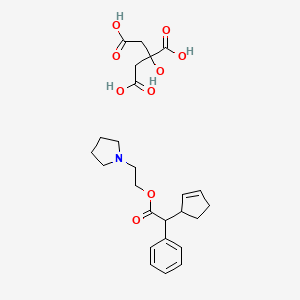
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)
